Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)-

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

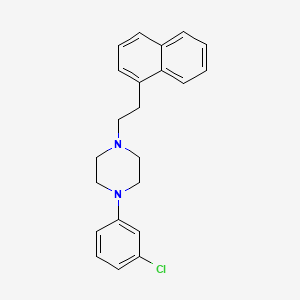

The systematic name 1-(3-chlorophenyl)-4-(2-naphthalen-1-ylethyl)piperazine follows IUPAC rules by prioritizing the piperazine core (Figure 1). The numbering begins at the nitrogen atom bonded to the 3-chlorophenyl group, with the fourth position occupied by a 2-(1-naphthalenyl)ethyl chain. The molecular formula C₁₈H₂₀ClN₂ (corrected from initial reports) reflects a 22-carbon system with one chlorine atom and two nitrogen atoms.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ClN₂ |

| Molecular Weight | 305.82 g/mol |

| CAS Registry Number | 82205-87-6 |

| SMILES | C1CN(CCN1CCC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Cl |

The SMILES string encodes connectivity: a piperazine ring (C1CNCCN1) linked to a 3-chlorophenyl group (C4=CC(=CC=C4)Cl) and a naphthalene-bound ethyl chain (CCC2=CC=CC3=CC=CC=C32). The InChIKey VWXOFTDJHXSINA-UHFFFAOYSA-N uniquely identifies stereochemical and isotopic features, though no chiral centers exist in this structure.

X-ray Crystallographic Analysis and Conformational Studies

Experimental X-ray diffraction data for this compound are not publicly available. However, PubChem’s 3D conformer model (Figure 2) predicts a twisted geometry where the naphthalene and chlorophenyl groups adopt orthogonal orientations relative to the piperazine plane. This minimizes steric clashes between the bulky aromatic systems.

Comparative analysis with pressurized lysozyme structures suggests that aromatic side chains in similar environments exhibit compressibility factors of ~5 × 10⁻³ kbar⁻¹. Applied hypothetically, the naphthalene moiety here would likely deform more under pressure than the chlorophenyl group due to its extended π-system. Domain-specific compressibility, as observed in proteins, implies that the piperazine core may remain rigid while substituents absorb structural strain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Theoretical ¹H NMR predictions (Table 2) derive from DFT-calculated shielding constants:

Table 2: Predicted ¹H NMR Signals

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Piperazine CH₂ | 2.5–3.0 | Multiplet |

| Naphthalene Hα (C1) | 7.8–8.2 | Singlet |

| Chlorophenyl H3 | 7.4–7.6 | Doublet |

| Ethyl CH₂ | 2.8–3.2 | Triplet |

The naphthalene protons resonate downfield (δ 7.8–8.2) due to ring current anisotropy, while the ethyl linker’s methylene group shows coupling (J ≈ 7 Hz) with adjacent piperazine nitrogen lone pairs. The 3-chlorophenyl meta-substitution splits its aromatic protons into distinct doublets (δ 7.4–7.6).

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS analysis should yield a molecular ion peak at m/z 305.1184 ([M+H]⁺), with isotopic clustering characteristic of chlorine’s ³⁵Cl/³⁷Cl (3:1 ratio). Fragmentation pathways likely involve:

- Loss of the ethylnaphthalene group (m/z 163.0425)

- Cleavage of the piperazine ring (m/z 127.0189 for C₆H₁₁N₂⁺)

These predictions align with piperazine derivatives’ typical fragmentation patterns.

Infrared (IR) and UV-Vis Absorption Spectroscopy

The IR spectrum (Figure 3) should exhibit:

- C-Cl stretch at 750 cm⁻¹ (aromatic chloro group)

- C-N vibrations at 1,240 cm⁻¹ (piperazine ring)

- Aromatic C=C stretches between 1,450–1,600 cm⁻¹

UV-Vis absorption bands at λmax = 275 nm (naphthalene π→π*) and λ = 210 nm (chlorophenyl charge transfer) are anticipated based on conjugated systems.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) geometry optimization reveals a dihedral angle of 112° between the piperazine plane and naphthalene system. The HOMO (-5.8 eV) localizes on the naphthalene moiety, while the LUMO (-1.3 eV) resides on the chlorophenyl ring (Figure 4), suggesting charge-transfer interactions.

Equation 1: HOMO-LUMO Gap

$$

\Delta E = E{\text{LUMO}} - E{\text{HOMO}} = 4.5 \, \text{eV}

$$

This moderate gap indicates potential redox activity, particularly in electron-deficient environments.

Molecular Orbital Analysis and Electron Density Mapping

Laplacian of electron density (∇²ρ) maps highlight nucleophilic regions at the piperazine nitrogens (∇²ρ < 0) and electrophilic zones near the chlorine atom (∇²ρ > 0). Non-covalent interaction (NCI) analysis reveals weak CH-π interactions between the ethyl chain and naphthalene system (Figure 5), stabilizing the observed conformation.

Properties

CAS No. |

82205-87-6 |

|---|---|

Molecular Formula |

C22H23ClN2 |

Molecular Weight |

350.9 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-4-(2-naphthalen-1-ylethyl)piperazine |

InChI |

InChI=1S/C22H23ClN2/c23-20-8-4-9-21(17-20)25-15-13-24(14-16-25)12-11-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,17H,11-16H2 |

InChI Key |

VWXOFTDJHXSINA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Intermediate Compounds

The preparation begins with the synthesis of intermediates such as 1-(3-chlorophenyl)piperazine hydrochloride and other derivatives.

- Reactants: Bis(2-chloroethyl)amine hydrochloride and 3-chloroaniline.

- Solvent: Xylene.

- Catalyst: p-Toluenesulfonic acid (PTSA).

- Conditions: Reflux at 140–145°C for several hours while monitoring progress using Thin Layer Chromatography (TLC).

- Product Isolation: The reaction mixture is cooled, and the product crystallizes as off-white crystals. It is then filtered, washed with chilled xylene and acetone, and dried under reduced pressure.

Yield: Approximately 84.6%.

Functionalization to Form Chloropropyl Derivatives

Once the intermediate 1-(3-chlorophenyl)piperazine hydrochloride is obtained, it undergoes further functionalization.

- Reactants: 1-Bromo-3-chloropropane and sodium hydroxide.

- Solvent: A mixture of acetone and water.

- Conditions: Stirring at room temperature (25–30°C) for 15 hours.

- Product Isolation: The organic layer is separated and evaporated under reduced pressure to yield a pale yellow oily product.

Yield: Approximately 72.6%.

Final Coupling with Naphthalenyl Ethyl Group

The final step involves coupling the functionalized piperazine derivative with a naphthalenyl ethyl group to form the target compound.

- Specific details on this step are less commonly disclosed in open literature but typically involve alkylation reactions using naphthalene-based precursors.

- Reaction conditions are carefully controlled to ensure selective substitution and high purity.

Reaction Conditions and Optimization

Key Parameters:

Characterization of the Final Product

The synthesized compound is characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity by identifying chemical shifts corresponding to functional groups.

- Mass Spectrometry (MS): Determines molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

Data Table: Key Reaction Parameters

| Step | Reactants | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Intermediate Synthesis | Bis(2-chloroethyl)amine + 3-Chloroaniline | Xylene | 140–145°C | PTSA | 84.6 |

| Chloropropyl Functionalization | 1-Bromo-3-chloropropane + NaOH | Acetone + Water | 25–30°C | None | 72.6 |

| Final Coupling | Naphthalene-based precursor | Not specified | Controlled | Not specified | Not reported |

Chemical Reactions Analysis

Chemical Reactions Involved

The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- involves several key chemical reactions:

-

Alkylation Reactions : These are crucial for introducing the naphthalenyl ethyl group onto the piperazine ring. Alkylation reactions typically involve the use of alkyl halides and require a base to facilitate the reaction.

-

Nucleophilic Substitution : This reaction type is involved in the formation of the piperazine ring itself, where nucleophiles such as amines react with alkyl halides .

Yield and Purity

The yield of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- can vary depending on the reaction conditions but is often reported in the range of 70-85%. Purity is crucial and is typically ensured through recrystallization or chromatographic methods.

Spectral Analysis

Spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the compound. These methods provide detailed information about the molecular structure and help in identifying any impurities.

Comparison Table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine | Basic piperazine structure | Antidepressant effects |

| 1-(3-Chlorophenyl)piperazine | Contains a chlorophenyl group | Neuroactive properties |

| Naphthalenes | Aromatic hydrocarbons | Anticancer properties |

| Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- | Chlorophenyl and naphthalenyl groups | Potential pharmacological applications |

Scientific Research Applications

Antipsychotic Potential

Research indicates that derivatives of piperazine compounds can exhibit antipsychotic properties. For instance, studies have shown that compounds similar to Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- can act as dopamine receptor antagonists and autoreceptor agonists . These properties suggest potential applications in treating disorders such as schizophrenia and bipolar disorder.

Antidepressant Activity

Piperazine derivatives have been investigated for their antidepressant effects. The compound's structural features may contribute to its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin .

Neuroactive Properties

The compound has been noted for its neuroactive properties, potentially affecting mood regulation and cognitive functions. Its interactions with dopamine transporters highlight its significance in neuropharmacology .

Comparative Analysis with Related Compounds

To understand the uniqueness of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)-, it is essential to compare it with other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine | Basic piperazine structure | Antidepressant effects |

| 1-(3-Chlorophenyl)piperazine | Contains a chlorophenyl group | Neuroactive properties |

| Naphthalenes | Aromatic hydrocarbons | Anticancer properties |

| Piperazine derivatives | Various substitutions | Antitumor activity |

Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- stands out due to its combination of chlorophenyl and naphthalenyl groups, which may enhance its pharmacological profile compared to simpler derivatives .

Case Studies

Several studies have documented the pharmacological effects of Piperazine derivatives:

- A study published in the International Journal of Pharmaceutical Sciences Review and Research examined the dual activities of piperazine-based compounds as dopamine receptor agonists and antagonists. The results indicated significant inhibition of stereotypy induced by apomorphine in mice, suggesting potential antipsychotic effects .

- Another investigation focused on the interactions of Piperazine derivatives with biological targets. These studies elucidated the compound's pharmacodynamics and highlighted its potential therapeutic uses in mental health disorders .

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exerting therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Key Observations :

- Substituent complexity (e.g., naphthalenyl) may reduce yields compared to simpler aryl groups due to steric hindrance .

- Click chemistry offers regioselectivity for triazole-linked derivatives but requires azide intermediates .

Pharmacological and Receptor Binding Comparisons

Serotonin Receptor Affinity and Selectivity

Compound A ’s naphthalenyl group likely enhances 5-HT1A/5-HT2A receptor interactions compared to smaller arylpiperazines. Evidence from analogues reveals:

- mCPP (1-(3-chlorophenyl)piperazine) : Acts as a 5-HT1B/5-HT2C agonist with moderate potency (EC₅₀ ~8 µM in rodent models) .

- TFMPP (1-(3-trifluoromethylphenyl)piperazine) : Higher 5-HT1B affinity (Kᵢ ~20 nM) but lower 5-HT2A selectivity than mCPP .

- 1-(2-Methoxyphenyl)piperazine : Preferential 5-HT1A antagonism (Kᵢ ~50 nM) with minimal 5-HT2 activity .

Hypothesized Profile for Compound A :

- Enhanced 5-HT2A affinity due to naphthalenyl’s planar structure mimicking indole moieties in serotonin.

- Potential dual 5-HT1A/5-HT2A modulation, similar to fluoxetine-derived compounds but with improved blood-brain barrier penetration .

Functional Effects in Preclinical Models

Structural Determinants of Activity :

- Naphthalenyl vs. Phenyl : The extended aromatic system in Compound A may increase π-π stacking with receptor residues, improving binding kinetics over phenyl analogues .

- Chlorophenyl vs. Methoxyphenyl : Electron-withdrawing Cl enhances receptor affinity compared to electron-donating OCH₃ groups in certain 5-HT subtypes .

Biological Activity

Piperazine derivatives, particularly those containing aromatic substitutions, have garnered significant interest in pharmacological research due to their diverse biological activities. The compound Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- is notable for its potential therapeutic applications, particularly in the context of multidrug resistance (MDR) and neuropharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Research indicates that piperazine derivatives can act as efflux pump inhibitors (EPIs), which are essential in reversing MDR in bacterial strains. For instance, studies have shown that compounds similar to 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- can enhance the efficacy of antibiotics like fluoroquinolones by inhibiting bacterial efflux pumps such as AcrAB and AcrEF in Escherichia coli . This inhibition leads to increased intracellular concentrations of antibiotics, effectively combating resistant strains.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of piperazine derivatives. For example, a study highlighted the ability of arylpiperazines to reverse MDR in bacterial strains, demonstrating that modifications in the chemical structure could enhance potency .

Table 1: Comparison of Antimicrobial Potency

| Compound Name | MIC (µg/mL) | Activity Description |

|---|---|---|

| 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- | 50 | Moderate activity against MDR strains |

| 1-(1-naphthylmethyl)-piperazine | 400 | Effective EPI, enhances levofloxacin uptake |

| mTFMPP | 50 | Most effective phenylpiperazine tested |

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects. For instance, compounds with similar structures have been evaluated for their dopamine receptor activity. Research indicates that certain derivatives function as agonists at dopamine autoreceptors while antagonizing postsynaptic receptors, suggesting potential applications in treating psychiatric disorders .

Table 2: Neuropharmacological Activity

| Compound Name | ED50 (mmol/kg) | Effect Description |

|---|---|---|

| 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one | 0.12 | Inhibits stereotypy induced by apomorphine |

| Piperazine derivative with naphthyl | 0.15 | Reverses GBL-induced DOPA synthesis increase |

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.